molecular formula C17H21N3S B254009 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B254009
M. Wt: 299.4 g/mol
InChI Key: PAEKHQYTXZTVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole, also known as LMT-28, is a novel compound that has been studied extensively for its potential therapeutic applications. LMT-28 belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but it is thought to involve the modulation of multiple signaling pathways. Studies have suggested that 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole may act by inhibiting the NF-κB pathway, which is a key regulator of inflammation. Additionally, 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole has been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have demonstrated that 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is its potent anti-inflammatory and antitumor activities. Additionally, 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole has been shown to be well-tolerated in animal studies. However, one limitation of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole.

Future Directions

There are several potential future directions for research on 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole. One area of interest is the development of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole as an anticancer agent. Studies have demonstrated its potential as a treatment for various types of cancer, including breast cancer and lung cancer. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole and its potential as a treatment for other inflammatory diseases, such as arthritis and inflammatory bowel disease. Finally, the development of more soluble forms of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole may increase its potential for clinical use.

Synthesis Methods

The synthesis of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole involves a multistep process that starts with the reaction of 2-aminothiadiazole with α-bromoacetophenone to form an intermediate. This intermediate is then reacted with 3,4-dimethylphenyl hydrazine to form the final product, 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole. The synthesis of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole has been optimized to yield high purity and high yield.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. In particular, 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole has been shown to exhibit potent anti-inflammatory and antitumor activities. Studies have demonstrated that 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole can inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. Additionally, 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

properties

Product Name

6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

Molecular Formula

C17H21N3S

Molecular Weight

299.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-2-pentan-3-ylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N3S/c1-5-13(6-2)16-19-20-10-15(18-17(20)21-16)14-8-7-11(3)12(4)9-14/h7-10,13H,5-6H2,1-4H3

InChI Key

PAEKHQYTXZTVDN-UHFFFAOYSA-N

SMILES

CCC(CC)C1=NN2C=C(N=C2S1)C3=CC(=C(C=C3)C)C

Canonical SMILES

CCC(CC)C1=NN2C=C(N=C2S1)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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